N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride
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Description
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C30H26ClN3O3S2 and its molecular weight is 576.13. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
Benzothiazole derivatives have been found to exhibit anti-inflammatory properties . The key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes .
Pharmacokinetics
Admet calculation showed favourable pharmacokinetic profile of synthesized compounds .
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Action Environment
It is known that benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to exhibit potent anti-tubercular activity They interact with various enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
The cellular effects of N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride are not well-documented. Benzothiazole derivatives have been shown to have inhibitory effects against M. tuberculosis , suggesting that they may influence cell function, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O3S2.ClH/c34-28(24-18-35-22-11-5-6-12-23(22)36-24)32-30-27(29-31-21-10-4-7-13-25(21)37-29)20-14-15-33(17-26(20)38-30)16-19-8-2-1-3-9-19;/h1-13,24H,14-18H2,(H,32,34);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIGYGVXEIKCLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3COC4=CC=CC=C4O3)C5=NC6=CC=CC=C6S5)CC7=CC=CC=C7.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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